molecular formula C12H15N5OS B1396390 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1306753-65-0

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B1396390
CAS No.: 1306753-65-0
M. Wt: 277.35 g/mol
InChI Key: NVPWYWYTHNOZJC-AATRIKPKSA-N
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Description

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C12H15N5OS and its molecular weight is 277.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula: C₁₂H₁₅N₅OS
  • Molecular Weight: 277.35 g/mol
  • CAS Number: 1306753-65-0
  • MDL Number: MFCD19103620

Anticancer Activity

Research has indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its effectiveness against several human cancer cell lines.

Case Studies and Findings

  • Antiproliferative Effects :
    • A study tested the antiproliferative activities of various derivatives against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound exhibited IC₅₀ values that suggest potent activity:
      • MGC-803 : IC₅₀ = 9.47 μM
      • HCT-116 : IC₅₀ = 9.58 μM
      • MCF-7 : IC₅₀ = 13.1 μM
        These values indicate that the compound is more effective than the standard drug 5-Fluorouracil (5-Fu) in inhibiting cancer cell growth .
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related kinases (c-Raf, MEK1/2, AKT). This inhibition results in induced apoptosis and G2/M phase arrest in cancer cells .
  • Comparative Analysis :
    A comparative analysis of various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines showed that modifications to the chemical structure can significantly influence biological activity. For instance:
    CompoundCell LineIC₅₀ (μM)Mechanism
    H12MGC-8039.47ERK inhibition
    H12HCT-1169.58ERK inhibition
    H12MCF-713.1ERK inhibition
    This table summarizes the potency of different derivatives against key cancer cell lines.

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound exhibit a range of biological activities including antibacterial and antiviral effects .

Properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8(18)9-7-13-11-14-12(19-4)15-17(11)10(9)5-6-16(2)3/h5-7H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPWYWYTHNOZJC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 5
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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